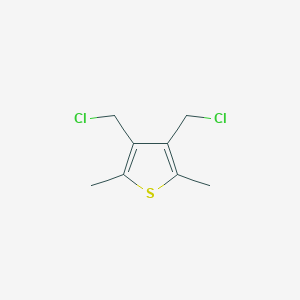

3,4-Bis(chloromethyl)-2,5-dimethylthiophene

Descripción

Fundamental Molecular Structure

3,4-Bis(chloromethyl)-2,5-dimethylthiophene exhibits a distinctive molecular architecture centered around the five-membered thiophene heterocycle containing sulfur as the heteroatom. The compound's molecular formula C₈H₁₀Cl₂S corresponds to a molecular weight of 209.14 g/mol, with structural confirmation provided through multiple analytical techniques including nuclear magnetic resonance spectroscopy and X-ray crystallography. The SMILES notation CC1=C(CCl)C(CCl)=C(C)S1 accurately represents the connectivity pattern, illustrating the symmetrical arrangement of substituents around the thiophene core.

The molecular geometry demonstrates a planar thiophene ring system with tetrahedral carbon centers at the chloromethyl positions. The presence of two electron-withdrawing chloromethyl groups creates significant electronic perturbations within the π-electron system, influencing both the reactivity and stability of the molecule. The compound's structure has been definitively characterized through comprehensive spectroscopic analysis, revealing characteristic chemical shifts in proton nuclear magnetic resonance corresponding to the aromatic environment and the diastereotopic protons of the chloromethyl groups.

Electronic Properties and Substitution Effects

The electronic characteristics of this compound reflect the combined influence of electron-donating methyl groups and electron-withdrawing chloromethyl substituents. The calculated partition coefficient (LogP) values ranging from 3.2 to 3.84250 indicate significant lipophilic character, consistent with the compound's organic solvent solubility profile. The topological polar surface area of 28.2 Ų suggests moderate polarity despite the presence of electronegative chlorine atoms.

The molecular complexity index of 115 reflects the structural sophistication arising from the multiple substituents and their spatial arrangement. The exact mass determination of 207.9880269 provides high-precision molecular weight data essential for mass spectrometric identification. These electronic properties significantly influence the compound's chemical reactivity, particularly in nucleophilic substitution reactions where the chloromethyl groups serve as reactive electrophilic centers.

Propiedades

IUPAC Name |

3,4-bis(chloromethyl)-2,5-dimethylthiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10Cl2S/c1-5-7(3-9)8(4-10)6(2)11-5/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOAVLAVHDBWBGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(S1)C)CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50968449 | |

| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5368-70-7 | |

| Record name | 5368-70-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Bis(chloromethyl)-2,5-dimethylthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50968449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Reaction Mechanism and Conditions

The reaction proceeds via the in situ generation of chloromethyl cations (CH₂Cl⁺) from formaldehyde (HCHO) and hydrochloric acid (HCl). Zinc chloride (ZnCl₂) is typically employed as a Lewis acid catalyst to stabilize the intermediate carbocation and enhance electrophilicity. The process is conducted in a polar aprotic solvent such as dichloromethane (CH₂Cl₂) at temperatures ranging from 0°C to 25°C to minimize side reactions.

Optimized Protocol

A representative procedure involves:

-

Dissolving 2,5-dimethylthiophene (10.0 g, 89.2 mmol) in CH₂Cl₂ (50 mL).

-

Adding aqueous formaldehyde (37%, 15 mL) and concentrated HCl (12 M, 20 mL).

-

Introducing ZnCl₂ (5.0 g, 36.7 mmol) gradually under nitrogen atmosphere.

-

Stirring the mixture at 25°C for 24 hours.

-

Quenching with ice-water, extracting with CH₂Cl₂, and purifying via recrystallization from 2-propanol.

This method yields this compound in 41–69% isolated yield, depending on stoichiometry and purification techniques.

Alternative Synthesis Using Chloromethyl Methyl Ether and Tin Tetrachloride

An alternative route employs chloromethyl methyl ether (MOMCl) as the chloromethylating agent and tin tetrachloride (SnCl₄) as a catalyst in carbon disulfide (CS₂). This method is advantageous for its regioselectivity and reduced formation of polysubstituted byproducts.

Procedure and Kinetic Control

In a typical synthesis:

-

2,5-Dimethylthiophene (5.0 g, 44.6 mmol) is dissolved in CS₂ (10 mL).

-

MOMCl (7.3 g, 86.0 mmol) and SnCl₄ (11.3 g, 43.1 mmol) are added dropwise at 0°C.

-

The reaction mixture is stirred at 0°C for 1 hour, then warmed to 25°C for 2 hours.

-

Work-up involves quenching with ice-water, extraction with CH₂Cl₂, and solvent removal under reduced pressure.

This method achieves a 48% yield of the target compound, with the reaction’s exothermic nature necessitating precise temperature control.

Comparative Analysis of Synthetic Methods

The table below contrasts key parameters of the two primary preparation methods:

| Parameter | Formaldehyde/HCl/ZnCl₂ | MOMCl/SnCl₄ |

|---|---|---|

| Catalyst | ZnCl₂ | SnCl₄ |

| Solvent | CH₂Cl₂ | CS₂ |

| Temperature | 25°C | 0°C → 25°C |

| Yield | 41–69% | 48% |

| Byproduct Formation | Moderate | Low |

| Scalability | Industrial feasible | Lab-scale |

Advantages and Limitations

-

Formaldehyde/HCl/ZnCl₂ : Higher yields and industrial scalability make this method preferred for bulk production. However, it generates acidic waste and requires careful handling of formaldehyde.

-

MOMCl/SnCl₄ : Superior regioselectivity and fewer byproducts are offset by the toxicity of CS₂ and SnCl₄, limiting its utility to specialized laboratory settings.

Industrial Production Considerations

Large-scale synthesis of this compound often employs continuous flow reactors to enhance heat transfer and reaction control. Key industrial adaptations include:

-

Catalyst Recycling : ZnCl₂ is recovered via aqueous extraction and reused to reduce costs.

-

Solvent Recovery : CH₂Cl₂ is distilled and recycled, minimizing environmental impact.

-

Automation : Automated pH and temperature monitoring systems ensure consistent product quality.

Emerging Methodologies and Innovations

Recent advances focus on greener alternatives, such as:

Análisis De Reacciones Químicas

Types of Reactions

3,4-Bis(chloromethyl)-2,5-dimethylthiophene undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds.

Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions can convert the chloromethyl groups to methyl groups or other alkyl groups.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in solvents like ether or tetrahydrofuran (THF).

Major Products Formed

Nucleophilic Substitution: Products include derivatives with various functional groups such as amines, ethers, or thioethers.

Oxidation: Products may include alcohols, aldehydes, or carboxylic acids.

Reduction: Products include alkanes or other reduced derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3,4-Bis(chloromethyl)-2,5-dimethylthiophene serves as a versatile intermediate in organic synthesis. Its chloromethyl groups facilitate nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This property is crucial for synthesizing complex molecules such as pharmaceuticals and agrochemicals.

Synthetic Pathways

The synthesis typically involves the chloromethylation of 2,5-dimethylthiophene using formaldehyde and hydrochloric acid in the presence of a catalyst like zinc chloride. The reaction proceeds via electrophilic substitution, resulting in the formation of the desired chloromethylated thiophene derivative.

Key Reactions:

- Nucleophilic Substitution: The chloromethyl groups can be replaced by amines or alcohols.

- Oxidation and Reduction: The compound can undergo oxidation to yield alcohols or aldehydes and reduction to form alkanes.

Materials Science

In materials science, this compound is utilized in the development of advanced materials such as conductive polymers and organic semiconductors. Its unique electronic properties make it suitable for applications in organic electronics.

Case Study: Conductive Polymers

Research has demonstrated that incorporating this compound into polymer matrices enhances electrical conductivity and thermal stability. For instance, polymers synthesized with this thiophene derivative show improved charge transport characteristics compared to those without it .

Biological Studies

The compound is also significant in medicinal chemistry research, where it is employed to synthesize biologically active compounds. Its reactivity allows for the development of new therapeutic agents.

Example Applications:

- Synthesis of Anticancer Agents: Research indicates that derivatives of this compound exhibit cytotoxic activity against cancer cell lines.

- Antibacterial Compounds: Studies have explored its potential in developing new antibiotics by modifying its structure to enhance biological activity .

Industrial Applications

In industrial settings, this compound is used as a building block for various specialty chemicals. Its ability to undergo multiple chemical transformations makes it valuable in producing diverse industrial products.

Applications Overview:

| Application Area | Description |

|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals and agrochemicals |

| Materials Science | Development of conductive polymers |

| Biological Studies | Synthesis of therapeutic agents |

| Industrial Chemicals | Building block for specialty chemical production |

Mecanismo De Acción

The mechanism of action of 3,4-Bis(chloromethyl)-2,5-dimethylthiophene involves its reactivity towards nucleophiles and electrophiles. The chloromethyl groups act as electrophilic centers, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce new functional groups or modify existing ones. The thiophene ring provides stability and electronic properties that influence the compound’s behavior in chemical reactions.

Comparación Con Compuestos Similares

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Comparisons

2,5-Dimethylthiophene (CAS: 638-02-8)

- Structure : Lacks chloromethyl groups, with methyl substituents only.

- Properties : Lower molecular weight (126.22 g/mol), higher volatility (boiling point: 137°C), and log P = 2.91 .

- Applications : Primarily used as a solvent or intermediate in organic synthesis.

- Safety : Classified as flammable (OSHA Category 3) and less toxic compared to chlorinated analogs .

2,5-Bis-(4-bromophenyl)-3,4-diphenyl-thiophene (CAS: 96216-36-3)

- Structure : Features bromophenyl and phenyl substituents instead of chloromethyl/methyl groups.

- Properties : Higher molecular weight (546.32 g/mol), density ~1.466 g/cm³, and thermal stability (predicted boiling point: 470°C) .

- Applications : Used in organic electronics due to extended π-conjugation from aryl substituents .

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile

- Structure: Fused thiophene rings with methyl and electron-withdrawing cyano groups.

- Applications : Exhibits anti-inflammatory and antioxidant activities, contrasting with the synthetic utility of chloromethyl derivatives .

Actividad Biológica

3,4-Bis(chloromethyl)-2,5-dimethylthiophene (CAS: 5368-70-7) is a sulfur-containing heterocyclic compound that has garnered attention due to its potential biological activities. This article explores the compound's synthesis, structural characteristics, and biological properties, highlighting significant research findings and case studies.

Synthesis and Structural Characteristics

This compound is synthesized through a reaction involving 2,5-dimethylthiophene with formaldehyde in the presence of hydrochloric acid. The reaction mechanism involves chloromethylation at the 3 and 4 positions of the thiophene ring. The compound can be characterized using various analytical techniques such as NMR spectroscopy, IR spectroscopy, and X-ray crystallography.

Table 1: Characterization Data

| Property | Value |

|---|---|

| Melting Point | 75.5–77 °C |

| Molecular Formula | C8H8Cl2S |

| NMR (1H) | δ 7.0–7.5 (aromatic protons) |

| IR (cm⁻¹) | 1600 (C=C), 750 (C–Cl) |

Biological Activity

The biological activity of this compound has been investigated primarily in the context of its reactivity and potential as a precursor for biologically active compounds.

Antimicrobial Activity

Research has indicated that derivatives of thiophenes exhibit antimicrobial properties. A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. The compound demonstrated moderate inhibitory effects against several bacterial strains, suggesting its potential as an antimicrobial agent .

Reactivity with Nucleophiles

This compound has been shown to react with nucleophiles to form various derivatives. These reactions are significant as they can lead to the synthesis of new compounds with enhanced biological activities. For example, when reacted with Meldrum's acid, it produces derivatives that may possess unique pharmacological properties .

Study on Reactivity and Biological Implications

In a detailed study conducted by Liu et al., the reactivity of this compound was investigated in the context of synthesizing thienosultines. The study found that when this compound was subjected to thermal conditions or microwave irradiation in the presence of fullerene derivatives, it yielded cycloadducts with promising biological implications .

Q & A

Q. What are the established synthetic routes for 3,4-Bis(chloromethyl)-2,5-dimethylthiophene, and what key reaction parameters influence yield?

Methodological Answer: The compound is synthesized via chloromethylation of 2,5-dimethylthiophene. A critical step involves treating 3,4-dimethylthiophene derivatives with chloromethylating agents under controlled conditions. For example, in cyclopenta[c]thiophene synthesis, this compound reacts with methyl phenyl sulfonyl acetate in DMF at 0°C, followed by warming to room temperature (yield: 60–65%) . Key parameters include:

- Temperature: Reactions are conducted at −70°C for Grignard additions to avoid side reactions.

- Reagent purity: Use of anhydrous solvents (e.g., dry ethyl ether) and freshly prepared Grignard reagents.

- Workup: Acidic quenching (e.g., HCl) to isolate products.

Q. How should researchers characterize this compound, and what analytical techniques are critical?

Methodological Answer: Characterization requires a multi-technique approach:

- NMR spectroscopy: Confirm substitution patterns (e.g., chloromethyl groups at C3/C4) via and NMR. Peaks for CHCl groups appear at δ ~4.5 ppm () and δ ~40–45 ppm () .

- Mass spectrometry (EI-MS): Molecular ion [M] at m/z 209 (matching molecular weight 209.136 g/mol) and fragment ions (e.g., loss of Cl groups) .

- X-ray crystallography: Resolve crystal packing and bond angles (e.g., C–Cl bond length ~1.76 Å) .

Q. What are the stability considerations and safe handling protocols for this compound?

Methodological Answer:

- Storage: Store below 4°C in airtight, light-resistant containers to prevent degradation. Avoid prolonged storage due to hydrolytic sensitivity .

- Incompatibilities: Reacts violently with oxidizers (e.g., peroxides). Use inert atmospheres (N/Ar) during reactions .

- Safety gear: Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of volatile byproducts (e.g., HCl gas) .

Advanced Research Questions

Q. How can mechanistic studies elucidate its reactivity in cyclopenta[c]thiophene synthesis?

Methodological Answer: Mechanistic insights are gained through:

- Kinetic studies: Monitor reaction progress via in situ FT-IR to track sulfone ester intermediate formation .

- Isotopic labeling: Use -labeled chloromethyl groups to trace regioselectivity in cyclization steps.

- DFT calculations: Model transition states (e.g., intramolecular cyclization barriers) to explain preferential 5-membered ring formation over 6-membered analogs .

Q. What strategies resolve contradictions in reported reaction yields or byproduct formation?

Methodological Answer: Address discrepancies by:

- Reproducing conditions: Validate literature protocols (e.g., exact molar ratios of LiH in DMF for sulfone ester synthesis) .

- Advanced chromatography: Use HPLC-MS to identify trace byproducts (e.g., dihydrothiophene derivatives) that may reduce yields .

- Parameter optimization: Systematically vary temperature (−70°C vs. −20°C) and solvent polarity (THF vs. ether) to identify yield-limiting factors .

Q. How can computational methods predict its reactivity in novel reactions?

Methodological Answer:

- QSAR modeling: Correlate Hammett σ values of substituents with reaction rates in electrophilic substitutions .

- Molecular dynamics (MD): Simulate solvent effects (e.g., DMF vs. THF) on nucleophilic attack efficiency.

- Docking studies: Predict interactions with catalytic surfaces (e.g., Pd/C for potential cross-coupling applications) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.